molecular formula C25H20N4O4S B2646048 2-methyl-3-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396721-99-6

2-methyl-3-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2646048
CAS RN: 396721-99-6
M. Wt: 472.52
InChI Key: LHHCZMRTRRFIOC-UHFFFAOYSA-N
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Description

The compound “2-methyl-3-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a complex organic molecule. It has a molecular formula of C20H16N2O4 .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C20H16N2O4 . It includes a benzamide group, a nitro group, a phenoxyphenyl group, and a dihydro-thieno-pyrazole group. The exact arrangement of these groups in the molecule would be determined by the specific synthetic route used to produce the compound.

Scientific Research Applications

hERG Potassium Channel Activation

This compound, also known as 3-Nitro-N-(4-phenoxyphenyl)benzamide (ICA-105574), is a potent and efficacious hERG channel activator with a unique mechanism of action . The human ether-à-go-go-related gene (hERG) potassium channel activity helps shape the cardiac action potential and influences its duration . This compound potentiates hERG channel activity by removing hERG channel inactivation .

Cardiac Function

ICA-105574 has been found to induce a concentration-dependent shortening of action potential duration in isolated guinea pig ventricular cardiac myocytes . This suggests that it could have potential applications in the treatment of cardiac conditions where the action potential duration is abnormally prolonged .

Pharmacological Research

The compound’s unique mechanism of action and its effects on hERG channels make it a valuable tool for pharmacological research . It can be used to further understand the mechanism by which hERG channels inactivate and affect cardiac function .

Synthetic Chemistry

This compound is an example of a pyrazoline derivative, a class of compounds that have been the focus of synthetic chemistry due to their confirmed biological and pharmacological activities . Its synthesis and study can contribute to the development of new promising drugs .

Antioxidant Activity

Pyrazolines and their derivatives, including this compound, have been found to have antioxidant activities . They can potentially be used in the treatment of diseases linked to oxidative stress .

Antibacterial and Antifungal Activities

Several reports have anticipated the antibacterial and antifungal activities of pyrazolines and their derivatives . This suggests potential applications of this compound in the treatment of bacterial and fungal infections .

Future Directions

The future directions for research on this compound could include further studies to elucidate its mechanism of action, potential therapeutic uses, and safety profile. It could also involve the development of new synthetic routes to produce the compound more efficiently or with better yield .

properties

IUPAC Name

2-methyl-3-nitro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O4S/c1-16-20(8-5-9-23(16)29(31)32)25(30)26-24-21-14-34-15-22(21)27-28(24)17-10-12-19(13-11-17)33-18-6-3-2-4-7-18/h2-13H,14-15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHCZMRTRRFIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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